Idarubicin hydrochloride
CAS No.: 57852-57-0
Cat. No.: VC20743140
Molecular Formula: C26H27NO9
Molecular Weight: 497.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57852-57-0 |
---|---|
Molecular Formula | C26H27NO9 |
Molecular Weight | 497.5 g/mol |
IUPAC Name | 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Standard InChI | InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 |
Standard InChI Key | XDXDZDZNSLXDNA-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties
Structure and Identification
Idarubicin hydrochloride is structurally characterized as a 4-demethoxydaunorubicin hydrochloride. The parent compound, idarubicin, has the molecular formula C₂₆H₂₇NO₉, while the hydrochloride salt form has the formula C₂₆H₂₈ClNO₉ . The removal of the methoxy group at position 4 compared to daunorubicin confers greater lipophilicity, enhancing its cellular uptake characteristics and contributing to its unique pharmacological profile .
Physical Properties
Idarubicin hydrochloride presents as an orange to red solid with distinct physical characteristics that influence its handling and clinical preparation. The compound demonstrates variable solubility across different solvents, which is an important consideration for pharmaceutical formulation.
Property | Value |
---|---|
Appearance | Orange to red solid |
Melting point | 183-185°C |
Optical rotation | [α]D20 +205° (c = 0.1 in methanol) or [α]D20 +188° (c = 0.10 in methanol) |
Solubility | ≥26.7 mg/mL in DMSO; insoluble in ethanol; ≥2.39 mg/mL in water with ultrasonic |
Stability | Hygroscopic, Light Sensitive |
Storage conditions | Inert atmosphere, 2-8°C |
Table 1: Physical properties of Idarubicin hydrochloride
Chemical Identifiers
Various standardized chemical identifiers facilitate precise identification and tracking of idarubicin hydrochloride in regulatory, research, and clinical contexts.
Identifier Type | Value |
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CAS Number | 57852-57-0 (hydrochloride salt), 58957-92-9 (free base) |
UNII | 5VV3MDU5IE (hydrochloride salt), ZRP63D75JW (free base) |
InChI Key | JVHPTYWUBOQMBP-RVFAQHLVSA-N (hydrochloride salt), XDXDZDZNSLXDNA-TZNDIEGXSA-N (free base) |
FDA UNII | 5VV3MDU5IE |
Table 2: Chemical identifiers of Idarubicin hydrochloride
Mechanism of Action
DNA Interaction
Idarubicin hydrochloride exerts its cytotoxic effects primarily through interaction with cellular DNA. Research demonstrates that the compound intercalates between DNA base pairs, forming stable complexes with the double helix structure. This intercalation disrupts DNA and RNA synthesis, preventing proper replication in rapidly dividing cells . The planar anthracycline ring system of idarubicin inserts between adjacent base pairs, while the amino sugar component interacts with the minor groove of the DNA helix.
Topoisomerase II Inhibition
A critical mechanism in the compound's antineoplastic activity is its ability to inhibit topoisomerase II. Idarubicin stabilizes the DNA-topoisomerase II complex, specifically preventing the religation portion of the ligation-religation reaction that the enzyme catalyzes. This action leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death pathways .
Additional Mechanisms
Beyond the primary mechanisms, idarubicin demonstrates multiple other effects that contribute to its cytotoxicity:
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Inhibition of polymerase activity
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Alteration of gene expression regulation
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Production of free radical damage to DNA
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Cell cycle-nonspecific cytotoxicity, affecting cells at various stages of division
Research comparisons with other anthracyclines indicate that idarubicin possesses characteristic features of the anthracycline class but with enhanced binding capacity to DNA relative to compounds like daunorubicin .
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic profile of idarubicin hydrochloride varies depending on the route of administration and patient population. Following oral administration of doses ranging from 10 to 60 mg/m², idarubicin is rapidly absorbed, with maximum plasma concentrations of 4-12.65 ng/mL achieved within 1-4 hours post-dose in adult patients .
In pediatric populations receiving intravenous treatment, the maximum plasma concentration reaches approximately 10.6 ng/mL (range 2.7-16.7 ng/mL) at the 40 mg/m² dose level . The compound demonstrates high protein binding, with approximately 97% bound to plasma proteins .
Metabolism and Elimination
Idarubicin undergoes significant metabolism, with idarubicinol emerging as the primary active metabolite. Notably, studies in pediatric patients show significant accumulation of idarubicinol over a 3-day treatment period .
The elimination of idarubicin occurs predominantly through biliary excretion and to a lesser extent through renal pathways, with most of the compound excreted in the form of idarubicinol . The terminal half-life varies among patient populations:
Population | Administration Route | Terminal Half-life |
---|---|---|
Adults | Oral | 12.7±6.0 hours |
Adults | Intravenous | 13.9±5.9 hours |
Pediatric | Intravenous | 9.2 hours (range: 6.4-25.5 hours) |
Pediatric | Oral | Comparable to IV in pediatric patients |
Table 3: Terminal half-life of idarubicin by population and administration route
Clinical Applications
Therapeutic Indications
Idarubicin hydrochloride is primarily indicated as part of combination therapy for the treatment of hematological malignancies. Its primary clinical application is in acute myeloid leukemia (AML), where it is used in remission induction protocols . The compound demonstrates efficacy in both treatment-naïve patients and those with relapsed or refractory disease.
Pediatric Applications
In pediatric oncology, idarubicin hydrochloride has shown particular utility as part of combination therapy for first-line treatment (remission induction) of children with acute myeloid leukemia . Clinical investigations have evaluated its use in various protocols:
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As part of intensification therapy with high-dose cytarabine
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In combination with other agents like etoposide
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As an oral formulation in children with relapsed or refractory acute leukemias
A phase II study of oral idarubicin in children with relapsed or refractory acute lymphoblastic leukemia (ALL) or AML demonstrated complete remission in 20% of cases (95% CI: 5.73-43.66), primarily in patients with ALL. This response was achieved with doses that induced limited myelosuppression (35-75% of the maximally tolerated dose), indicating a favorable efficacy-to-toxicity ratio in this challenging patient population .
Toxicity Type | Manifestations | Severity |
---|---|---|
Gastrointestinal | Nausea, vomiting, mucositis, diarrhea | Predominantly grades 1-2, occasional grade 3 |
Cardiac | Cardiotoxicity (less frequent than with other anthracyclines) | Typically grade ≤2 in pediatric studies |
Neurological | Rare neurological toxicities | Infrequently reported |
Table 4: Non-hematological toxicities of idarubicin hydrochloride
Safety Parameter | Classification |
---|---|
GHS Symbols | GHS06, GHS08 |
Signal Word | Danger |
Hazard Statements | H300-H351-H360 |
Risk Statements | 60-61-28-40 |
WGK Germany | 3 |
Table 5: Safety classifications for idarubicin hydrochloride
These classifications reflect the compound's high toxicity potential, carcinogenicity concerns, and reproductive toxicity, necessitating strict adherence to handling protocols and appropriate personal protective equipment for healthcare personnel.
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